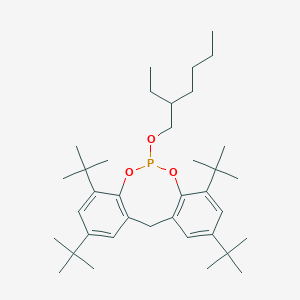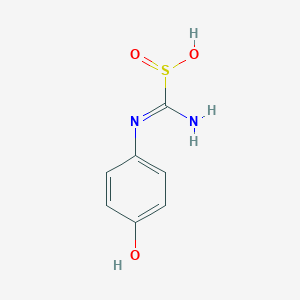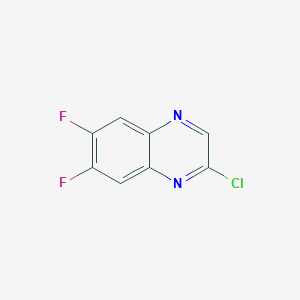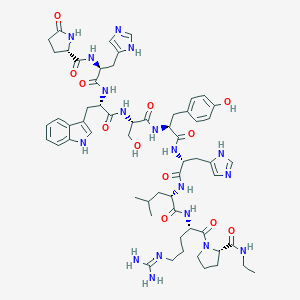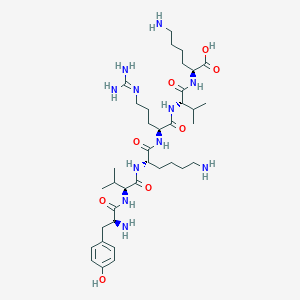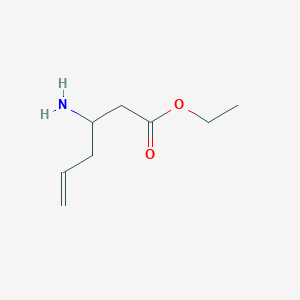
Ethyl 3-aminohex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-aminohex-5-enoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of ethyl acrylate and contains an amino group, making it a useful building block for the synthesis of various compounds. In
Mecanismo De Acción
The mechanism of action of ethyl 3-aminohex-5-enoate depends on the compound it is used to synthesize. However, in general, compounds synthesized using this compound are likely to have an effect on biological systems through interactions with proteins. For example, peptides synthesized using this compound may interact with receptors on cell surfaces, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compounds synthesized using this compound will depend on the specific compound and its intended use. For example, compounds synthesized using this compound may have effects on blood glucose levels, as in the case of dipeptidyl peptidase-4 inhibitors. They may also have effects on cellular signaling pathways, leading to changes in cellular behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 3-aminohex-5-enoate in lab experiments is its versatility. This compound can be used as a building block for the synthesis of a wide range of compounds, making it useful for a variety of applications. Another advantage is its relative ease of synthesis, which makes it accessible to many researchers.
One limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, care must be taken when handling this compound to avoid exposure. Another limitation is the limited research on the safety and toxicity of compounds synthesized using this compound, which may limit their use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving ethyl 3-aminohex-5-enoate. One area of research could focus on the development of new synthetic methods for this compound, allowing for the synthesis of more complex compounds. Another area of research could focus on the development of new applications for compounds synthesized using this compound, such as in the development of new drugs or materials.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of potential applications in scientific research. Its ease of synthesis and versatility make it a useful building block for the synthesis of various compounds, including peptides and peptidomimetics. While there are some limitations to its use in lab experiments, the potential applications of compounds synthesized using this compound make it an important area of research for the future.
Métodos De Síntesis
Ethyl 3-aminohex-5-enoate can be synthesized using a variety of methods. One common method involves the reaction of ethyl acrylate with ammonia in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of ethyl acrylate with an amine in the presence of a base such as sodium hydroxide. The resulting product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 3-aminohex-5-enoate has a wide range of potential applications in scientific research. One area of research where this compound has been used is in the synthesis of peptides and peptidomimetics. The amino group in this compound can be used to attach various amino acids, allowing for the synthesis of complex peptides.
Another area of research where this compound has been used is in the development of new drugs. This compound has been used as a building block for the synthesis of various compounds with potential therapeutic applications. For example, it has been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase-4, which is involved in the regulation of blood glucose levels.
Propiedades
Número CAS |
149193-75-9 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
ethyl 3-aminohex-5-enoate |
InChI |
InChI=1S/C8H15NO2/c1-3-5-7(9)6-8(10)11-4-2/h3,7H,1,4-6,9H2,2H3 |
Clave InChI |
FSEAOEBPWOOBNB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(CC=C)N |
SMILES canónico |
CCOC(=O)CC(CC=C)N |
Sinónimos |
5-Hexenoic acid, 3-amino-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



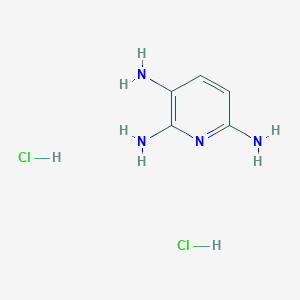
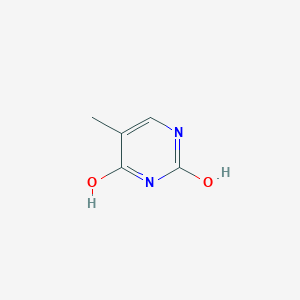
![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
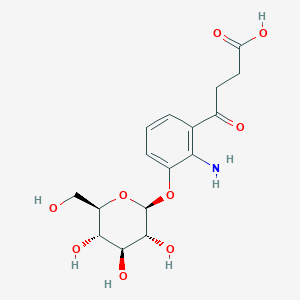

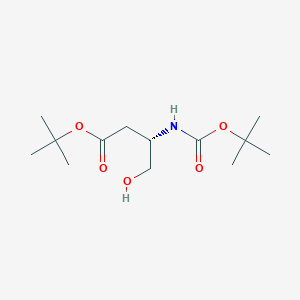
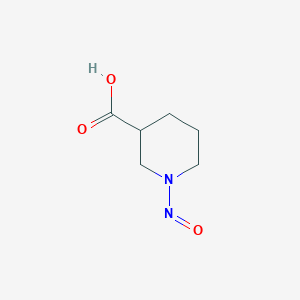
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
